molecular formula C5H6N2O B14058301 N-(Cyanomethyl)prop-2-enamide CAS No. 64186-79-4

N-(Cyanomethyl)prop-2-enamide

Cat. No.: B14058301
CAS No.: 64186-79-4
M. Wt: 110.11 g/mol
InChI Key: OCXYXUXCRQIICZ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone (CH₂=CH–C(O)–NH–) with a cyanomethyl (–CH₂CN) substituent on the nitrogen atom. The electron-withdrawing cyano group may influence its reactivity, lipophilicity, and intermolecular interactions, making it distinct from other acrylamide derivatives.

Properties

CAS No.

64186-79-4

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

N-(cyanomethyl)prop-2-enamide

InChI

InChI=1S/C5H6N2O/c1-2-5(8)7-4-3-6/h2H,1,4H2,(H,7,8)

InChI Key

OCXYXUXCRQIICZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)prop-2-enamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with different amines under solvent-free conditions at room temperature . Another approach involves the reaction of ethyl cyanoacetate with amines at elevated temperatures (around 70°C) followed by stirring at room temperature overnight . These methods are efficient and economical, making them suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods are preferred in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)prop-2-enamide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • Halogen-Substituted Analogs: (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Meta-substitution with electron-withdrawing groups (e.g., CF₃, halogens) enhanced activity due to increased membrane penetration and target binding . 3,4-Dichlorocinnamanilides () showed submicromolar activity against MRSA and Mycobacterium tuberculosis. The dichloro substitution pattern improved broad-spectrum efficacy compared to mono-chloro analogs .
  • Cyanomethyl vs. Aminoalkyl Substituents: N-[(Dialkylamino)methyl]prop-2-enamides () demonstrated lower antimicrobial activity but higher solubility due to the polar amino groups. For example, N-[(dimethylamino)methyl]prop-2-enamide had reduced logD values (indicative of hydrophilicity), limiting bacterial membrane penetration .
Anti-Inflammatory Activity
  • (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide () attenuated NF-κB activation, a key pathway in inflammation. Ortho-substitution on the anilide ring was critical for this activity .
  • Bassiamide A (N-[(3-(3-methyl-1-oxo-butyl)amino)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide) () showed weak anti-acetylcholinesterase activity, highlighting the role of phenolic substituents in modulating enzyme inhibition .

Physicochemical Properties

Compound Substituent logD₇.₄ (Experimental/Predicted) Key Functional Traits Reference
N-(Cyanomethyl)prop-2-enamide –CH₂CN ~1.8 (Predicted) Moderate lipophilicity, H-bond donor
(2E)-N-[3-Fluoro-4-(CF₃)phenyl]prop-2-enamide –C₆H₃(F)(CF₃) 2.9 (Experimental) High antimicrobial activity
N-(2,2-Dimethoxyethyl)prop-2-enamide –CH₂(OCH₃)₂ ~0.5 (Predicted) Hydrophilic, low membrane permeability
N-[(Dimethylamino)methyl]prop-2-enamide –CH₂N(CH₃)₂ ~0.3 (Experimental) High solubility, low bioactivity

Notes:

  • Lipophilicity (logD₇.₄) correlates with antimicrobial efficacy; higher values (>2.5) favor Gram-positive bacterial targeting .

Biological Activity

N-(Cyanomethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanomethyl group attached to a prop-2-enamide backbone. This structural configuration contributes to its reactivity and interactions with biological targets. Its molecular formula is C₅H₈N₂O, indicating the presence of both polar and nonpolar functional groups, which enhance its solubility and reactivity in biological systems.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes. The cyanomethyl group allows for interactions with nucleophilic sites on proteins, leading to potential modifications that inhibit enzyme function. This interaction can affect various biochemical pathways, making it a valuable tool in biological research and drug development.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : There is growing interest in the anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition pathways.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in studies focused on its interaction with specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits potential against various pathogens; ongoing studies are needed.
AnticancerInhibits cancer cell growth; further research required for clinical applications.
Enzyme InhibitionInteracts with specific enzymes, affecting their activity and metabolic processes.

Case Study: Anticancer Research

A recent study explored the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study highlighted the need for further investigation into the specific pathways affected by this compound and its efficacy in vivo.

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